2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, Mixture of diastereomers is a useful research compound. Its molecular formula is C12H17F2NO4 and its molecular weight is 277.268. The purity is usually 95%.
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Scientific Research Applications
Dipeptide Synthesis
The compound could potentially be used in the synthesis of dipeptides . tert-Butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Chemical Transformations
The tert-butyl group in the compound could be used in various chemical transformations . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Biosynthetic and Biodegradation Pathways
The tert-butyl group in the compound could have implications in biosynthetic and biodegradation pathways . It could potentially be used in biocatalytic processes .
BCN Aldehyde Formation
The compound could potentially be used in the formation of BCN aldehyde . BCN aldehyde has been reported as an intermediate toward the formation of BCN-containing α-amino acids .
Mechanism of Action
Target of Action
It is known that tert-butoxy carbonyl (boc) protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation or modification.
Mode of Action
Boc-protected amino acids are typically used in peptide synthesis to prevent unwanted side reactions . The Boc group serves as a protective group for the amino group, preventing it from reacting until the desired moment in the synthesis process. Once the peptide chain is formed, the Boc group can be removed to expose the amino group for further reactions.
properties
IUPAC Name |
7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-7(9(16)17)5-4-6-8(15)12(6,13)14/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJFSOOUUQXLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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